1-(3-Chlorophenyl)-4-{4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl}piperazine
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Overview
Description
The compound “1-(3-Chlorophenyl)-4-{4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl}piperazine” is a complex organic molecule that contains a piperazine ring, which is a heterocyclic amine. The piperazine ring is substituted with a 3-chlorophenyl group at one nitrogen and a 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl group at the other .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the various functional groups present. For example, the nitro group could potentially undergo reduction reactions, and the sulfanyl group might participate in oxidation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound (such as melting point, boiling point, solubility, etc.) would need to be determined experimentally. The presence of polar functional groups like nitro and sulfanyl could potentially influence these properties .Scientific Research Applications
Melanocortin-4 Receptor Antagonism
A study by (Chen et al., 2007) identified a potent and selective antagonist of the melanocortin-4 receptor, which is structurally similar to 1-(3-Chlorophenyl)-4-{4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl}piperazine. This compound exhibited good metabolic profiles and moderate to good oral bioavailability, promoting food intake in tumor-bearing mice.
Anticancer and Antituberculosis Potential
Research by (Mallikarjuna et al., 2014) focused on the synthesis of derivatives related to this compound, finding significant anticancer and antituberculosis activities in vitro.
Antiproliferative Agents Against Breast Cancer
The study by (Yurttaş et al., 2014) synthesized a series of 1,2,4-triazine derivatives bearing piperazine amide moiety, which showed promising antiproliferative agents against breast cancer cells.
Synthesis and Structural Analysis
Research on the synthesis of similar compounds by (Quan, 2006) and (Ning-wei, 2006) provides valuable insights into the structural characteristics of such compounds, including this compound.
Antimicrobial Properties
Studies by (Wang et al., 2011) and (Qi, 2014) have explored the antimicrobial potential of derivatives structurally related to this compound, showing promising results against various bacterial strains.
Antiplatelet Aggregation Activity
A study by (Youssef et al., 2011) on substituted-piperazine analogues highlights the potential of such compounds in inhibiting platelet aggregation, which is an important consideration in cardiovascular research.
Detection in Forensic Samples
The work of (Silva et al., 2021) introduces a novel electrochemical method for detecting compounds like this compound in forensic samples, demonstrating its application in law enforcement and substance abuse research.
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(3-chlorophenyl)-4-[[4-(4-methylphenyl)sulfanyl-3-nitrophenyl]methyl]piperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN3O2S/c1-18-5-8-22(9-6-18)31-24-10-7-19(15-23(24)28(29)30)17-26-11-13-27(14-12-26)21-4-2-3-20(25)16-21/h2-10,15-16H,11-14,17H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAOGCSOMICHFCV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C=C2)CN3CCN(CC3)C4=CC(=CC=C4)Cl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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